molecular formula C10H7NO B12878347 2-Methylbenzofuran-7-carbonitrile

2-Methylbenzofuran-7-carbonitrile

Cat. No.: B12878347
M. Wt: 157.17 g/mol
InChI Key: NOJRLJQQXHCONT-UHFFFAOYSA-N
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Description

2-Methylbenzofuran-7-carbonitrile is a heterocyclic organic compound that belongs to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a benzofuran ring substituted with a methyl group and a nitrile group, makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylbenzofuran-7-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of ortho-hydroxyaryl nitriles using hypervalent iodine reagents. This reaction is often carried out in acetonitrile as a solvent, yielding the desired benzofuran derivative in good yields .

Industrial Production Methods: Industrial production of this compound may involve the use of catalytic processes to enhance yield and efficiency. For example, palladium-catalyzed cross-coupling reactions under ambient conditions have been employed to synthesize various benzofuran derivatives . These methods are scalable and can be optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-Methylbenzofuran-7-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the benzofuran ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.

Major Products:

    Oxidation: Formation of benzofuran-7,8-quinone.

    Reduction: Formation of 2-Methylbenzofuran-7-amine.

    Substitution: Various substituted benzofuran derivatives depending on the electrophile used.

Scientific Research Applications

2-Methylbenzofuran-7-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methylbenzofuran-7-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives are known to inhibit certain enzymes and receptors, leading to their biological effects . The nitrile group in the compound can also participate in hydrogen bonding and other interactions, influencing its activity.

Comparison with Similar Compounds

    2-Methylbenzofuran: Lacks the nitrile group, resulting in different chemical properties.

    7-Cyanobenzofuran: Similar structure but without the methyl group.

    2-Methylbenzothiophene-7-carbonitrile: Contains a sulfur atom instead of oxygen in the heterocyclic ring.

Uniqueness: 2-Methylbenzofuran-7-carbonitrile is unique due to the presence of both a methyl group and a nitrile group on the benzofuran ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H7NO

Molecular Weight

157.17 g/mol

IUPAC Name

2-methyl-1-benzofuran-7-carbonitrile

InChI

InChI=1S/C10H7NO/c1-7-5-8-3-2-4-9(6-11)10(8)12-7/h2-5H,1H3

InChI Key

NOJRLJQQXHCONT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(O1)C(=CC=C2)C#N

Origin of Product

United States

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